Cas no 1177287-57-8 ({[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine)

{[1-(3,4-Difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine is a fluorinated pyrrole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a difluorophenyl group and a methylamine substituent, offering unique electronic and steric properties that may enhance binding affinity in target interactions. The compound's fluorine atoms contribute to improved metabolic stability and lipophilicity, which are advantageous in drug design. The pyrrole core provides a versatile scaffold for further functionalization, making it a valuable intermediate in synthetic chemistry. This amine derivative is particularly relevant in the development of bioactive molecules, where its structural features can be leveraged to optimize pharmacokinetic and pharmacodynamic profiles. Handling requires standard precautions for amine-containing compounds.
{[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine structure
1177287-57-8 structure
商品名:{[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine
CAS番号:1177287-57-8
MF:C13H14F2N2
メガワット:236.260469913483
CID:5734529
PubChem ID:45496719

{[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine 化学的及び物理的性質

名前と識別子

    • CS-0280226
    • (1-(3,4-Difluorophenyl)-2,5-dimethyl-1h-pyrrol-3-yl)methanamine
    • [1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine
    • [1-(3,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine
    • 1177287-57-8
    • {[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine
    • AKOS015957374
    • ([1-(3,4-DIFLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYL)AMINE
    • F2167-0129
    • EN300-236913
    • インチ: 1S/C13H14F2N2/c1-8-5-10(7-16)9(2)17(8)11-3-4-12(14)13(15)6-11/h3-6H,7,16H2,1-2H3
    • InChIKey: XKSPGORRNMHELA-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C=CC(=C1)N1C(C)=CC(CN)=C1C)F

計算された属性

  • せいみつぶんしりょう: 236.11250478g/mol
  • どういたいしつりょう: 236.11250478g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 262
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 31Ų

{[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-236913-1.0g
[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine
1177287-57-8 95%
1.0g
$728.0 2024-06-19
Life Chemicals
F2167-0129-10g
{[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine
1177287-57-8 95%+
10g
$1903.0 2023-09-06
TRC
D127696-500mg
{[1-(3,4-difluorophenyl)-2,5-dimethyl-1h-pyrrol-3-yl]methyl}amine
1177287-57-8
500mg
$ 435.00 2022-06-05
Enamine
EN300-236913-0.5g
[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine
1177287-57-8 95%
0.5g
$699.0 2024-06-19
Enamine
EN300-236913-5g
[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine
1177287-57-8
5g
$2110.0 2023-09-15
Enamine
EN300-236913-10g
[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine
1177287-57-8
10g
$3131.0 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1350896-250mg
(1-(3,4-Difluorophenyl)-2,5-dimethyl-1h-pyrrol-3-yl)methanamine
1177287-57-8 95%
250mg
¥14472.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1350896-50mg
(1-(3,4-Difluorophenyl)-2,5-dimethyl-1h-pyrrol-3-yl)methanamine
1177287-57-8 95%
50mg
¥13219.00 2024-08-09
Enamine
EN300-236913-0.25g
[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine
1177287-57-8 95%
0.25g
$670.0 2024-06-19
Life Chemicals
F2167-0129-0.25g
{[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine
1177287-57-8 95%+
0.25g
$408.0 2023-09-06

{[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine 関連文献

{[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amineに関する追加情報

Introduction to Compound CAS No. 1177287-57-8: {[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine

{[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine (CAS No. 1177287-57-8) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a substituted pyrrole ring and a difluorophenyl group. These structural elements contribute to its potential therapeutic applications and biological activities.

The chemical structure of {[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine is particularly noteworthy due to its complexity and the presence of multiple functional groups. The difluorophenyl moiety is known for its ability to modulate biological activity by influencing the compound's lipophilicity and electronic properties. The pyrrole ring, on the other hand, is a common motif in many bioactive molecules and is often associated with potent pharmacological effects.

Recent studies have highlighted the potential of {[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits significant anti-inflammatory properties. The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines and enzymes, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, {[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine has also been investigated for its potential as an antidepressant. Preclinical studies have demonstrated that this compound can modulate serotonin and norepinephrine levels in the brain, which are key neurotransmitters involved in mood regulation. These findings suggest that it may be effective in treating depression and other mood disorders.

The pharmacokinetic properties of {[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine have also been studied extensively. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is rapidly absorbed following oral administration and has a relatively long half-life, which could translate into once-daily dosing regimens in clinical settings.

Safety and toxicity assessments are crucial for any potential drug candidate. Preclinical toxicology studies have shown that {[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine exhibits low toxicity at therapeutic doses. However, as with any new chemical entity (NCE), further safety evaluations will be necessary to ensure its long-term safety profile.

The development of {[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine as a therapeutic agent is an ongoing process. Current research efforts are focused on optimizing its chemical structure to enhance its efficacy and reduce potential side effects. Techniques such as structure-activity relationship (SAR) studies and computational modeling are being employed to identify key structural modifications that could improve the compound's pharmacological profile.

Clinical trials are another critical phase in the drug development process. While no human trials have been reported yet for {[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine, preclinical data are promising enough to warrant further investigation. Phase I trials will likely focus on assessing safety and tolerability in healthy volunteers before progressing to Phase II trials to evaluate efficacy in specific patient populations.

In conclusion, {[1-(3,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine (CAS No. 1177287-57-8) represents a promising candidate for the development of new therapeutic agents. Its unique chemical structure and diverse biological activities make it an intriguing subject for further research and development in the fields of medicinal chemistry and pharmaceutical science.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.